molecular formula C20H24N2O3 B2728969 methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate CAS No. 1203184-05-7

methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate

Cat. No. B2728969
CAS RN: 1203184-05-7
M. Wt: 340.423
InChI Key: QWUJEXOLVJEVEB-UHFFFAOYSA-N
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Description

Methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study described a new synthesis approach for 2,3-disubstituted pyrrolidines and piperidines, focusing on a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This methodology enables the introduction of different substituents at C-2, such as hydroxy, alkoxy, and allyl, leading to compounds that can be further manipulated to produce bicyclic systems present in many natural products, highlighting the chemical versatility and potential of structures related to methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate (A. Boto et al., 2001).

  • Another research effort focused on the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids, showcasing the compound's role as a building block for achiral and chiral substances. This study underscores the potential of this compound derivatives in the synthesis of complex molecules with specific configurations (Gita Matulevičiūtė et al., 2021).

Biological and Pharmacological Applications

  • A publication presented a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids. This compound serves as an example of how structural modifications to the piperidine core, similar to that found in this compound, can lead to the development of bioactive molecules (H. Takahata et al., 2002).

  • Research into the reactions of N- and C-alkenylanilines revealed the synthesis, oxidation, and nitration of 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, demonstrating the compound's utility in creating structurally diverse molecules with potential chemical and pharmacological significance (D. A. Skladchikov et al., 2012).

properties

IUPAC Name

methyl 1-[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-25-20(24)14-9-11-21(12-10-14)19(23)13-22-17-7-3-2-5-15(17)16-6-4-8-18(16)22/h2-3,5,7,14H,4,6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUJEXOLVJEVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CN2C3=C(CCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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